molecular formula C8H15NO4 B13614241 2-Amino-3-(oxan-4-yloxy)propanoic acid

2-Amino-3-(oxan-4-yloxy)propanoic acid

Cat. No.: B13614241
M. Wt: 189.21 g/mol
InChI Key: AGZGBTYKFITHFS-UHFFFAOYSA-N
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Description

2-Amino-3-(oxan-4-yloxy)propanoic acid is a compound with the molecular formula C8H15NO4. It is also known as O-(tetrahydro-2H-pyran-4-yl)-D-serine. This compound is a derivative of serine, an amino acid, and features an oxane ring attached to the serine backbone. It is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(oxan-4-yloxy)propanoic acid typically involves the reaction of serine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxan-4-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxane ring to other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Amino-3-(oxan-4-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-4-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and amino acid backbone allow it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(oxan-3-yloxy)propanoic acid: This compound has a similar structure but with the oxane ring attached at a different position.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Another similar compound with a phenyl group instead of an oxane ring.

Uniqueness

2-Amino-3-(oxan-4-yloxy)propanoic acid is unique due to the specific position of the oxane ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-amino-3-(oxan-4-yloxy)propanoic acid

InChI

InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

AGZGBTYKFITHFS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC(C(=O)O)N

Origin of Product

United States

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